molecular formula C6H12O3 B3052497 2,2-Bis(hydroxymethyl)butanal CAS No. 41966-25-0

2,2-Bis(hydroxymethyl)butanal

Cat. No.: B3052497
CAS No.: 41966-25-0
M. Wt: 132.16 g/mol
InChI Key: YYKMQUOJKCKTSD-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butanal, also known as 2,2-bis(hydroxymethyl)butyraldehyde, is an organic compound with the molecular formula C6H12O3. It is a branched aldehyde with two hydroxymethyl groups attached to the second carbon of the butanal chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(hydroxymethyl)butanal can be synthesized through the reaction of butyraldehyde with formaldehyde in the presence of an organic alkali catalyst. The reaction involves the hydroxymethylation of butyraldehyde, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of formaldehyde and butyraldehyde as raw materials. The reaction is carried out under controlled conditions with the aid of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(hydroxymethyl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-bis(hydroxymethyl)butanal involves its reactivity as an aldehyde and the presence of hydroxymethyl groups. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2,2-Bis(hydroxymethyl)butyric acid: The oxidized form of 2,2-bis(hydroxymethyl)butanal.

    2,2-Dimethylolbutyraldehyde: Another name for this compound

Uniqueness

This compound is unique due to its dual hydroxymethyl groups and aldehyde functionality, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it valuable in synthetic chemistry and industrial processes .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-6(3-7,4-8)5-9/h3,8-9H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKMQUOJKCKTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453309
Record name 2,2-dimethylolbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41966-25-0
Record name 2,2-Bis(hydroxymethyl)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41966-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethylolbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanal, 2,2-bis(hydroxymethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The industrial preparation of trimethylolpropane (TMP) starts out from n-butyraldehyde and formaldehyde that are reacted in a two-stage reaction process. In a first reaction step, 2,2-dimethylolbutanal is formed first in a base-catalyzed aldol condensation via the intermediate 2-methylolbutanal. In a subsequent cross Cannizzaro reaction, trimethylol-propane together with formate salts are formed in the presence of stoichiometric amounts of a base.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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